molecular formula C12H9NO3 B2657784 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile CAS No. 91521-05-0

4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile

Cat. No.: B2657784
CAS No.: 91521-05-0
M. Wt: 215.208
InChI Key: JRRZDAQPIHUMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an acetyl group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate followed by the addition of hydrazine hydrate can yield the desired benzofuran derivative . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The methoxy and acetyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives have shown the ability to inhibit certain enzymes involved in cancer cell proliferation . The pathways involved may include signal transduction cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-acetyl-7-methoxy-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7(14)9-3-4-11(15-2)12-10(9)5-8(6-13)16-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRZDAQPIHUMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.